![molecular formula C20H16N4O2S2 B2541653 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865180-53-6](/img/structure/B2541653.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
“(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound that has attracted significant interest in various fields of research and industry. It is a derivative of benzo[d]thiazol, a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of “(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives have been studied extensively. For instance, a series of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were designed, synthesized, and evaluated to find novel quorum sensing inhibitors .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Application : “(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” derivatives have been designed, synthesized, and evaluated as PTP1B inhibitors. Among these, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . This compound shows promise for developing antidiabetic agents.
Antihyperglycemic Efficacy
- Application : Compound 4f also exhibited significant antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . Its ability to regulate blood glucose levels suggests potential therapeutic use in managing diabetes.
Molecular Docking Studies
- Application : Docking studies revealed that compound 4f binds to both the catalytic and second aryl binding sites of PTP1B . Understanding its binding mode can guide further optimization for drug development.
Future Directions
The future directions in the research of benzo[d]thiazol derivatives could involve the discovery of novel compounds which inhibit quorum sensing without being antibiotic, as these are currently emerging fields . Further, molecular docking studies and computation calculations suggest that these compounds are a good template for further drug development .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimycobacterial properties , suggesting that this compound may also target mycobacteria.
Mode of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also interact with its targets to inhibit their growth.
Biochemical Pathways
Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over non-tuberculous mycobacteria , suggesting that this compound may also affect specific pathways in Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been designed with favorable ADME properties for bioavailability.
Result of Action
Similar compounds have been shown to display significant activity against mycobacterium tuberculosis , suggesting that this compound may also have significant antimycobacterial effects.
Action Environment
The design and synthesis of similar compounds take into account various factors, including the environment in which the compound will be used .
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h3-9,11H,1,10H2,2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISIBRTPMENNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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